7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15428072
InChI: InChI=1S/C18H12Cl2N4O3/c1-10-6-18(25)27-16-8-12(3-4-13(10)16)26-9-17-21-22-23-24(17)11-2-5-14(19)15(20)7-11/h2-8H,9H2,1H3
SMILES:
Molecular Formula: C18H12Cl2N4O3
Molecular Weight: 403.2 g/mol

7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC15428072

Molecular Formula: C18H12Cl2N4O3

Molecular Weight: 403.2 g/mol

* For research use only. Not for human or veterinary use.

7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one -

Specification

Molecular Formula C18H12Cl2N4O3
Molecular Weight 403.2 g/mol
IUPAC Name 7-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]-4-methylchromen-2-one
Standard InChI InChI=1S/C18H12Cl2N4O3/c1-10-6-18(25)27-16-8-12(3-4-13(10)16)26-9-17-21-22-23-24(17)11-2-5-14(19)15(20)7-11/h2-8H,9H2,1H3
Standard InChI Key KOELWZXRJSCOHG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl

Introduction

The compound 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is a complex organic molecule featuring a chromone backbone with a tetrazole moiety. This unique structure includes a methoxy group linked to a tetrazole ring, which is further connected to a dichlorophenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one typically involves multiple steps. While specific synthetic routes are not detailed in the available literature, optimizing these pathways is crucial for improving yield and minimizing costs in industrial applications.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and molecular docking studies are often employed to elucidate these interactions, providing insights into its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one. These include:

Compound NameStructureUnique Features
5-amino-3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl- triazolo[4,3-a]pyrimidin-7-olContains sulfanyl and triazolo groupsFeatures a triazolo-pyrimidine backbone instead of chromone
3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridineFeatures pyridine instead of chromoneLacks the methoxy group present in the target compound
1-[3-(2H-tetrazol-5-yl)phenyl]methanamineLacks methoxy and chromone moietiesSimplified structure without the dichlorophenyl group

Potential Applications

The potential applications of 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one include its use in medicinal chemistry due to its unique combination of functional groups, which may contribute to its distinct biological profile.

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